Carp

Cardiac Hypertrophy Antibody Validation Immunohistochemistry

CARP (A243) is a synthetic peptide antigen corresponding to a specific epitope of the human Cardiac Ankyrin Repeat Protein (CARP/ANKRD1), a nuclear protein and sarcomeric component critically involved in cardiac gene expression regulation, hypertrophic signaling, and apoptosis modulation. Unlike full-length CARP protein reagents or genetic knockdown tools, this synthetic peptide is designed for use as a blocking peptide in antibody-based assays (e.g., immunohistochemistry, western blot) and as a tool for studying CARP-mediated pathways in cardiomyocyte research.

Molecular Formula C36H67N11O7S2
Molecular Weight 830.1 g/mol
Cat. No. B13450389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarp
Molecular FormulaC36H67N11O7S2
Molecular Weight830.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N
InChIInChI=1S/C36H67N11O7S2/c1-20(2)18-26(29(38)48)45-31(50)23(10-8-14-41-36(39)40)42-33(52)27(19-21(3)4)46-32(51)24(12-16-55-6)43-34(53)28-11-9-15-47(28)35(54)25(13-17-56-7)44-30(49)22(5)37/h20-28H,8-19,37H2,1-7H3,(H2,38,48)(H,42,52)(H,43,53)(H,44,49)(H,45,50)(H,46,51)(H4,39,40,41)
InChIKeyMDSPEDDSUQFIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CARP (A243) Synthetic Peptide for Cardiomyocyte Gene Regulation and Apoptosis Research: Baseline and Procurement Considerations


CARP (A243) is a synthetic peptide antigen corresponding to a specific epitope of the human Cardiac Ankyrin Repeat Protein (CARP/ANKRD1), a nuclear protein and sarcomeric component critically involved in cardiac gene expression regulation, hypertrophic signaling, and apoptosis modulation [1]. Unlike full-length CARP protein reagents or genetic knockdown tools, this synthetic peptide is designed for use as a blocking peptide in antibody-based assays (e.g., immunohistochemistry, western blot) and as a tool for studying CARP-mediated pathways in cardiomyocyte research [2]. Its defined sequence and high purity (>98%) make it a specialized reagent for precise molecular interaction studies rather than a functional autophagy inducer [1]. The compound is distinguished from other autophagy-related peptides (e.g., Tat-Beclin 1, Helix B Surface Peptide) by its role as a pathway marker/blocker rather than a direct autophagy modulator.

Why CARP (A243) Cannot Be Substituted with Generic Autophagy Peptides or Full-Length CARP Protein


Substituting CARP (A243) with generic autophagy modulators (e.g., Tat-Beclin 1, 3-MA, Rapamycin) or full-length CARP protein fundamentally alters experimental outcomes because CARP (A243) is a short, defined epitope peptide, not a functional protein or pathway agonist. It specifically binds to anti-CARP (A243) antibodies in blocking controls, whereas full-length CARP proteins (e.g., recombinant ANKRD1) engage multiple interacting partners (e.g., p53, Nkx2.5, Calcineurin) and lack the same epitope specificity [1]. Generic autophagy-inducing peptides like Tat-Beclin 1 act by disrupting the GAPR-1/Beclin-1 interaction to directly initiate autophagosome formation [2], a mechanism wholly distinct from CARP's role as a transcriptional repressor and apoptotic modulator. Using an alternative peptide or protein would therefore confound assays designed to measure endogenous CARP expression or antibody specificity, leading to irreproducible or misinterpreted data in studies of cardiac hypertrophy, ischemia-reperfusion injury, or heart failure [3].

Quantitative Differentiation of CARP (A243) Peptide Against Functional Protein and Autophagy Inducer Comparators


Epitope-Specific Blocking in Antibody Validation: A Unique Functional Difference from Full-Length ANKRD1/CARP Protein

The CARP (A243) peptide is validated for use as a specific blocking reagent for anti-CARP (A243) polyclonal antibodies. In western blot or immunohistochemistry, pre-incubation of the antibody with the peptide at a molar excess (typically 5:1 to 10:1) eliminates the specific signal for CARP protein in cardiomyocyte lysates or tissue sections, whereas full-length recombinant ANKRD1 protein does not efficiently block the same epitope due to conformational masking and non-specific interactions [1]. This is a critical functional distinction: the peptide confirms the specificity of the antibody detection, while full-length protein introduces confounding signals and cannot serve as a reliable negative control.

Cardiac Hypertrophy Antibody Validation Immunohistochemistry

Mechanistic Pathway Divergence: CARP (A243) as a Marker of Pro-Apoptotic Signaling vs. Tat-Beclin 1 as an Autophagy Inducer

CARP (ANKRD1) mediates Angiotensin II-induced cardiomyocyte hypertrophy and apoptosis via p53 activation and mitochondrial dysfunction, as demonstrated in neonatal rat ventricular cardiomyocytes (NRVCs) where Ang II increased CARP expression by >2-fold and induced its cytosolic translocation [1]. In contrast, Tat-Beclin 1, an autophagy-inducing peptide, reduces infarct size by ~50% in cardiac ischemia/reperfusion models by increasing autophagic flux and PGC1α-mediated mitochondrial biogenesis [2]. The CARP (A243) peptide serves as a pathway marker for the former apoptotic/hypertrophic axis, not the latter pro-survival autophagic axis. This functional divergence is crucial for selecting appropriate reagents in cardiac stress models.

Cardiomyocyte Apoptosis Autophagy Pathway Analysis

In Vivo Expression Dynamics: CARP (A243) as a Biomarker of Cardiac Stress in Pressure Overload Models

In rodent models of pressure overload and heart failure, endogenous CARP (ANKRD1) protein levels are significantly upregulated. For example, in mice subjected to transverse aortic constriction (TAC), CARP expression increased approximately 3- to 4-fold in the failing myocardium compared to sham controls, as detected by western blot using anti-CARP antibodies that can be validated with the CARP (A243) blocking peptide [1]. In contrast, generic autophagy markers like LC3-II show more variable responses depending on the model and time point, and do not specifically track the AT1-CARP-p53 signaling axis implicated in adverse remodeling [2]. The CARP (A243) peptide is therefore a key tool for confirming the specificity of this disease-relevant biomarker detection.

Heart Failure Biomarker Pressure Overload

Purity and Sequence Definition Advantage Over Recombinant ANKRD1 Protein Fragments

The CARP (A243) peptide is a chemically synthesized, single-sequence peptide with a guaranteed purity of >98% as determined by HPLC and mass spectrometry [1]. In comparison, recombinant ANKRD1 protein fragments expressed in *E. coli* or mammalian systems typically exhibit variable purity (often 85-95%), potential truncations, and post-translational modifications that introduce lot-to-lot variability. While specific quantitative data on ANKRD1 protein fragment purity is not publicly aggregated, the inherent precision of SPPS-derived synthetic peptides ensures more consistent results in blocking and epitope mapping assays. This high purity directly translates to lower background and more reliable antibody specificity validation, a critical factor in reproducible scientific research.

Peptide Synthesis Quality Control Assay Reproducibility

Primary Research Applications for CARP (A243) Synthetic Peptide in Cardiac Disease Studies


Antibody Validation for Western Blot and Immunohistochemistry in Cardiac Hypertrophy Models

Researchers can use CARP (A243) as a blocking peptide to confirm the specificity of anti-CARP antibodies in detecting endogenous CARP protein expression in neonatal rat ventricular cardiomyocytes (NRVCs) treated with Angiotensin II or phenylephrine. This ensures that the ~3-4x increase in CARP signal observed in hypertrophic cardiomyocytes is specific and not due to non-specific antibody binding, a critical control for publications in cardiovascular research journals [1].

Pathway-Specific Biomarker Tracking in Ischemia/Reperfusion and Heart Failure Studies

In rodent models of myocardial infarction or transverse aortic constriction, CARP (A243) validates the detection of CARP upregulation, which is associated with adverse remodeling and apoptosis. This is essential for studies investigating the AT1-CARP-p53 signaling axis, as it distinguishes CARP-mediated effects from other parallel pathways like autophagy or necrosis, providing mechanistic clarity [2].

Assay Development for Drug Screening Targeting CARP-Dependent Transcriptional Repression

Pharmaceutical research teams can utilize CARP (A243) to develop and validate ELISA or other immunoassays aimed at quantifying CARP levels in response to novel therapeutic compounds. This is particularly relevant for screening candidates that may inhibit the Ang II-CARP axis to prevent cardiac hypertrophy and fibrosis, as CARP inhibits the transcription of cardioprotective genes like atrial natriuretic factor (ANF) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.